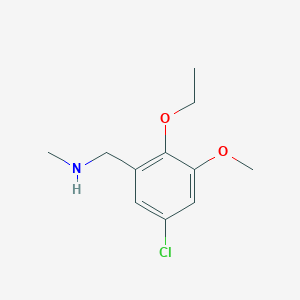
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine, also known as CEM, is a chemical compound that has been used in scientific research for various purposes. This compound has been synthesized using different methods and has shown promising results in various studies. In
作用機序
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is not fully understood. However, it has been shown to act as an agonist for the 5-HT2A receptor and as an antagonist for the 5-HT2C receptor. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been shown to have an affinity for the dopamine D3 receptor.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been shown to have anxiolytic and antidepressant-like effects in animal studies.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying this receptor. However, one of the limitations of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is its potential toxicity, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine. One potential direction is the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine as a therapeutic agent for various diseases, including depression and anxiety disorders. Another potential direction is the study of the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine, which may lead to the development of new drugs that target the same receptors. Additionally, further research is needed to determine the potential toxicity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine and its effects on different biological systems.
Conclusion:
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is a chemical compound that has shown promising results in scientific research. Its high affinity for the 5-HT2A receptor and potential therapeutic effects make it a useful tool for studying various biological systems. However, further research is needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is a multistep process that involves the reaction of different chemical compounds. One of the most common methods used for the synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with N-methylamine in the presence of a reducing agent. The product obtained from this reaction is then purified using different methods such as column chromatography or recrystallization.
科学的研究の応用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has been used in scientific research for various purposes. One of the most common applications of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine is in the field of neuroscience, where it has been used as a ligand for imaging studies. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine has also been used in the study of G protein-coupled receptors and has shown promising results as a potential therapeutic agent for various diseases.
特性
製品名 |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-methylamine |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.7 g/mol |
IUPAC名 |
1-(5-chloro-2-ethoxy-3-methoxyphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H16ClNO2/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3/h5-6,13H,4,7H2,1-3H3 |
InChIキー |
IAJCGFRNYAVKFI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC)Cl)OC |
正規SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)


![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
